1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one
CAS No.:
Cat. No.: VC18233626
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8BrNO2 |
---|---|
Molecular Weight | 242.07 g/mol |
IUPAC Name | 1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C9H8BrNO2/c1-3-8(12)7-4-6(10)5-11-9(7)13-2/h3-5H,1H2,2H3 |
Standard InChI Key | LWSROZAZJLUIPD-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=N1)Br)C(=O)C=C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyridine ring substituted with a bromine atom at position 5, a methoxy group (-OCH₃) at position 2, and a propenone (α,β-unsaturated ketone) group at position 3. The IUPAC name, 1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one, reflects this substitution pattern . The propenone moiety introduces a conjugated system, enhancing the compound’s susceptibility to nucleophilic attacks at the β-carbon.
Key spectroscopic identifiers include:
Physicochemical Properties
The compound’s computed properties include a lipophilicity index (XLogP3-AA) of 2.1, indicating moderate hydrophobicity, and a polar surface area of 52.9 Ų, which influences solubility and membrane permeability . Its exact mass is 240.97384 Da, with a monoisotopic mass matching the theoretical value for C₉H₈BrNO₂ .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 242.07 g/mol |
XLogP3-AA | 2.1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 3 |
Synthesis and Preparation
Synthetic Routes
A prominent synthesis involves a one-pot Meinwald rearrangement coupled with intramolecular demethylation, enabling efficient construction of the propenone-pyridine scaffold. This method employs 5-bromo-2-methoxypyridine as the starting material, which undergoes ketonization with acryloyl chloride in the presence of a Lewis acid catalyst. The reaction typically proceeds at 60–80°C in anhydrous dichloromethane, yielding the target compound in 65–72% purity.
Alternative approaches include:
-
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings to introduce aryl groups at the bromine position .
-
Oxidative Functionalization: TEMPO-mediated annulation-aromatization reactions to form fused pyrazolo[1,5-a]pyridine derivatives .
Optimization Challenges
The bromine atom’s steric bulk and electron-withdrawing effects necessitate careful control of reaction conditions to avoid premature dehalogenation. Studies recommend using mild bases (e.g., K₂CO₃) and low temperatures (0–25°C) during workup to preserve the integrity of the propenone group.
Reactivity and Chemical Behavior
Nucleophilic Additions
The α,β-unsaturated ketone undergoes Michael additions with amines and thiols, forming β-substituted derivatives. For example, reaction with benzylamine at room temperature yields 1-(5-bromo-2-methoxypyridin-3-yl)-3-(benzylamino)propan-1-one in 58% yield.
Cycloaddition Reactions
The compound participates in [3+2] annulations with N-aminopyridines under oxidative conditions, forming pyrazolo[1,5-a]pyridine scaffolds. This reaction, mediated by TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), proceeds via a radical mechanism and achieves regioselectivity >95% .
Table 2: Representative Reactions
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Michael Addition | Benzylamine, RT | β-Amino ketone | 58% |
TEMPO Annulation | TEMPO, CH₃CN, 80°C | Pyrazolo[1,5-a]pyridine | 82% |
Applications in Medicinal Chemistry
Kinase Inhibition
Derivatives of 1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one exhibit inhibitory activity against tyrosine kinases, particularly those involved in oncogenic signaling. Modifications at the propenone moiety (e.g., replacing the ketone with a thioketone) enhance binding affinity by 3- to 5-fold in in vitro assays.
Antibacterial Agents
The bromine atom’s electronegativity augments interactions with bacterial DNA gyrase, as demonstrated in studies against Staphylococcus aureus (MIC = 8 µg/mL). Structure-activity relationship (SAR) analyses indicate that methoxy group removal reduces potency by 70%, underscoring its role in target engagement.
Spectroscopic Characterization
NMR Analysis
-
¹H NMR (600 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.94 (d, J = 2.4 Hz, 1H, pyridine-H), 6.98 (dd, J = 17.2, 10.8 Hz, 1H, CH₂=CH), 6.35 (d, J = 17.2 Hz, 1H, CH₂=CH), 5.85 (d, J = 10.8 Hz, 1H, CH₂=CH), 3.98 (s, 3H, OCH₃).
-
¹³C NMR: δ 188.2 (C=O), 154.6 (C-OCH₃), 137.9 (C-Br), 132.1 (CH₂=CH), 129.4 (pyridine-C), 56.7 (OCH₃).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 243.9765 (calc. 243.9761 for C₉H₈BrNO₂) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume